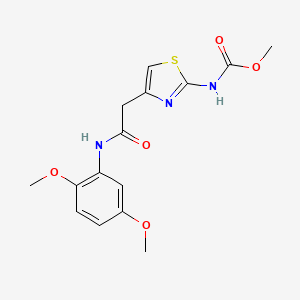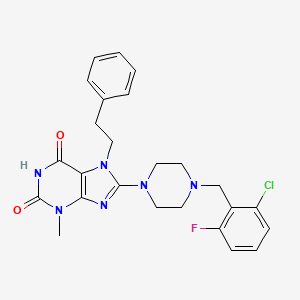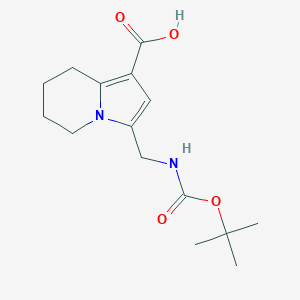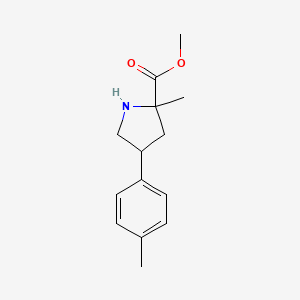
Methyl (4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to be a key structure in various pharmaceuticals and their derivatives possess a wide range of pharmacological properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the carbamate group, and the amide group. Thiazoles are known to undergo a variety of reactions, including electrophilic and nucleophilic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 2-(2-Amino-thiazol-4-yl)- benzene-1,4-diol, has a melting point of 210 °C and a predicted boiling point of 502.9±19.0 °C .
Wissenschaftliche Forschungsanwendungen
Antitumor and Antifilarial Applications
The synthesis of 2,4-disubstituted thiazoles and selenazoles, including derivatives similar to the specified compound, has demonstrated potential antitumor and antifilarial activities. Kumar et al. (1993) found that Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed significant in vivo antifilarial activity against the adult worms of Acanthocheilonema viteae and inhibited the growth of L1210 leukemic cells, suggesting a cytotoxic activity mechanism through mitotic blocking (Kumar et al., 1993).
Antimicrobial and Anti-Proliferative Activities
Al-Wahaibi et al. (2021) reported on the synthesis and antimicrobial activities of 1,3,4-oxadiazole N-Mannich bases that contain structurally similar moieties. These compounds demonstrated broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria, indicating their potential in addressing antimicrobial resistance (Al-Wahaibi et al., 2021).
Agricultural Applications
In the agricultural sector, derivatives of Methyl (4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, such as carbendazim, have been used for the prevention and control of fungal diseases. Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for carbendazim and tebuconazole to improve the release profiles of these fungicides, demonstrating reduced toxicity and increased efficacy in plant disease management (Campos et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-21-10-4-5-12(22-2)11(7-10)17-13(19)6-9-8-24-14(16-9)18-15(20)23-3/h4-5,7-8H,6H2,1-3H3,(H,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVRKMNGMWNJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-hydroxy-6-phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2842388.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2842389.png)

![2-(4-ethoxyphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2842393.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842396.png)
![9-(4-bromobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2842398.png)
![5,8-Dimethylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2842399.png)

![4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2842404.png)
![N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2842406.png)
![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2842407.png)
![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2842408.png)
![2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2842409.png)
